SID 7969543
Overview
Description
2-[[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]propanoic acid ethyl ester is a member of isoquinolines.
Biological Activity
SID 7969543 is a selective inhibitor of Steroidogenic Factor-1 (SF-1), a nuclear receptor that plays a crucial role in the regulation of steroidogenesis and reproductive functions. This compound has garnered attention for its potential applications in treating conditions related to hormone dysregulation and metabolic disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
This compound functions primarily as an antagonist of SF-1, inhibiting its activity through competitive binding. The compound exhibits varying inhibitory potency against other nuclear receptors, including RORα and VP16, with reported IC50 values as follows:
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits SF-1-mediated transcriptional activation. For instance, in assays using cell lines expressing SF-1, the compound significantly reduced the expression of target genes involved in steroid hormone synthesis. The inhibition was quantified using luciferase reporter assays, showing a dose-dependent response with maximal inhibition observed at concentrations around its IC50 value.
Case Studies
Research has highlighted the relevance of this compound in various biological contexts:
- Reproductive Health : In studies focusing on ovarian function, this compound was shown to modulate the expression of anti-Müllerian hormone (AMH) in granulosa cells. The compound's inhibition of SF-1 led to decreased AMH levels, suggesting potential implications for fertility treatments .
- Metabolic Disorders : Given SF-1's role in energy metabolism and steroidogenesis, this compound's ability to inhibit this receptor may offer therapeutic avenues for conditions such as obesity and adrenal disorders. Animal models treated with this compound exhibited altered metabolic profiles, indicating its potential utility in metabolic disease management .
Data Tables
Compound | Target Receptor | IC50 (µM) | Selectivity |
---|---|---|---|
This compound | SF-1 | 0.76 | High |
RORα | >33 | Low | |
VP16 | >33 | Low |
Properties
IUPAC Name |
ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O7/c1-3-30-24(29)15(2)33-19-6-4-5-18-17(19)9-10-26(23(18)28)14-22(27)25-16-7-8-20-21(13-16)32-12-11-31-20/h4-10,13,15H,3,11-12,14H2,1-2H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMBIIQCLUIHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399071 | |
Record name | Ethyl 2-[[2-[2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-2-oxoethyl]-1,2-dihydro-1-oxo-5-isoquinolinyl]oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868224-64-0 | |
Record name | Ethyl 2-[[2-[2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-2-oxoethyl]-1,2-dihydro-1-oxo-5-isoquinolinyl]oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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